1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyrazin-6-ylethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-11-3-2-9-8(11)4-10-7/h2-5H,1H3 |
InChI Key |
KMXIMRTZOYPUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=CN=C2C=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Imidazo 1,2 a Pyrazin 6 Yl Ethan 1 One
Retrosynthetic Analysis of the 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one Core
A retrosynthetic analysis of this compound reveals several potential disconnections. The most logical approach involves separating the acetyl group from the imidazo[1,2-a]pyrazine (B1224502) core. This suggests a forward synthesis that would involve the acylation of a pre-formed imidazo[1,2-a]pyrazine ring. This strategy is advantageous as it allows for the late-stage introduction of the acetyl group.
Alternatively, the imidazo[1,2-a]pyrazine ring itself can be disconnected. A common retrosynthetic break is at the N1-C2 and C3-N4 bonds of the imidazole (B134444) ring, leading back to a 2-aminopyrazine (B29847) derivative and a two-carbon electrophilic synthon, typically an α-haloketone. In the context of the target molecule, this would necessitate the use of a pyrazine (B50134) precursor already bearing the acetyl group or a suitable precursor functional group.
Established Synthetic Routes to Imidazo[1,2-a]pyrazine Derivatives
The synthesis of the imidazo[1,2-a]pyrazine core is well-established, with cyclocondensation and cross-coupling reactions being the most prevalent methods. acs.org
Cyclocondensation Approaches
The most traditional and widely employed method for constructing the imidazo[1,2-a]pyrazine skeleton is the condensation reaction between a 2-aminopyrazine and an α-haloketone. acs.org This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the amino group of the pyrazine by the α-haloketone, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.
Various catalysts and reaction conditions have been developed to improve the efficiency and scope of this transformation. These include the use of bases such as sodium bicarbonate, neutral alumina, and microwave irradiation to promote the reaction. acs.org Catalyst-free methods under microwave irradiation in green solvents like a mixture of water and isopropanol (B130326) have also been reported to provide excellent yields of the desired products. acs.org Furthermore, iodine has been shown to catalyze the one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide to afford imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the imidazo[1,2-a]pyrazine scaffold. nih.govnih.gov These methods typically involve the use of a halogenated imidazo[1,2-a]pyrazine, which can then be coupled with a variety of partners. For instance, Suzuki-Miyaura cross-coupling reactions of bromo-substituted imidazo[1,2-a]pyrazines with boronic acids or their esters are commonly used to introduce aryl or heteroaryl substituents. nih.gov
Efficient one-pot procedures have been developed that combine Suzuki-Miyaura cross-coupling with direct C-H functionalization, allowing for the selective modification of multiple positions on the imidazo[1,2-a]pyrazine ring. nih.gov This highlights the versatility of cross-coupling strategies in building molecular complexity.
Specific Synthetic Pathways for the Incorporation of the Acetyl Group in this compound
The introduction of the acetyl group at the C6 position is a critical step in the synthesis of the target molecule. This can be achieved through methods analogous to classical aromatic chemistry, adapted for this specific heterocyclic system.
Friedel-Crafts Acylation Analogues
Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic and heteroaromatic rings. For the related imidazo[1,2-a]pyridine (B132010) system, selective C3-acylation has been achieved using aluminum chloride as a catalyst. documentsdelivered.com This suggests that a similar approach could be viable for the acylation of imidazo[1,2-a]pyrazine. The reaction would involve treating the imidazo[1,2-a]pyrazine core with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The regioselectivity of this reaction on the imidazo[1,2-a]pyrazine ring would be a crucial factor to consider.
Three-component aza-Friedel-Crafts reactions have also been developed for the C3-alkylation of imidazo[1,2-a]pyridines, which could potentially be adapted for acylation. dntb.gov.uautexas.edu
C-H Functionalization Methodologies
Direct C-H functionalization has become an increasingly popular and atom-economical strategy for modifying heterocyclic compounds. rsc.org This approach avoids the need for pre-functionalized starting materials. For the imidazo[1,2-a]pyrazine scaffold, transition metal-catalyzed direct C-H arylation has been demonstrated. nih.gov While direct C-H acetylation of imidazo[1,2-a]pyrazines is not as extensively documented, the principles of C-H activation could be applied. This might involve a directed metalation approach, where a directing group on the pyrazine ring guides a metal catalyst to activate a specific C-H bond for subsequent acylation.
Radical reactions also offer a pathway for the direct functionalization of imidazo[1,2-a]pyridines, and these methods could potentially be extended to the imidazo[1,2-a]pyrazine system for the introduction of an acetyl group. rsc.org
Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis
The synthesis of this compound requires careful consideration of selectivity at various stages, from the initial construction of the imidazo[1,2-a]pyrazine ring to the final introduction of the acetyl group.
Regioselectivity in Imidazo[1,2-a]pyrazine Ring Formation:
The classical synthesis of the imidazo[1,2-a]pyrazine core involves the reaction of an aminopyrazine with an α-haloketone. The regioselectivity of this annulation is generally high, leading to the desired fused ring system.
Regioselectivity of Electrophilic Substitution:
Subsequent functionalization of the imidazo[1,2-a]pyrazine ring system by electrophilic substitution is highly regioselective. Theoretical and experimental studies indicate that electrophilic attack preferentially occurs at the C3 position of the imidazole ring. This is attributed to the electronic distribution within the bicyclic system, where the C3 position is the most nucleophilic. Consequently, direct Friedel-Crafts acylation of the parent imidazo[1,2-a]pyrazine to introduce an acetyl group at the C6 position is generally not a viable synthetic route.
Plausible Synthetic Routes Involving Cross-Coupling Reactions:
To achieve substitution at the C6 position, a more strategic approach involving a pre-functionalized pyrazine ring is necessary. A common and effective method is through palladium-catalyzed cross-coupling reactions. A plausible synthetic pathway for this compound would involve the following key steps:
Synthesis of a 6-halo-imidazo[1,2-a]pyrazine precursor: This can be achieved by reacting a 2-amino-5-halopyrazine with an appropriate α-halocarbonyl compound. For instance, 6-bromoimidazo[1,2-a]pyrazine (B1517230) is a known compound and commercially available.
Introduction of the acetyl group via cross-coupling: The 6-bromo derivative can then undergo a variety of cross-coupling reactions to introduce the acetyl moiety. Some potential methods include:
Stille Coupling: Reaction with an organotin reagent such as acetyltributylstannane.
Suzuki-Miyaura Coupling: While less direct for introducing a simple acetyl group, it could be used to introduce a vinyl or other functional group that can be subsequently converted to an acetyl group.
Negishi Coupling: Reaction with an organozinc reagent.
Carbonylative Cross-Coupling: A reaction involving carbon monoxide and a suitable organometallic reagent in the presence of a palladium catalyst.
The choice of the specific cross-coupling reaction would depend on factors such as the availability of reagents, reaction conditions, and functional group tolerance.
Stereoselectivity:
For the synthesis of this compound itself, there are no chiral centers, and therefore, stereoselectivity is not a consideration. However, if the acetyl group were to be further modified, for instance, by reduction to a chiral alcohol, then stereoselective methods would become crucial. Chiral catalysts or auxiliaries could be employed to control the stereochemical outcome of such transformations.
Analytical Techniques for Structural Elucidation and Purity Assessment of this compound
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and the determination of the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR spectroscopy provides crucial information about the number and chemical environment of the protons in the molecule. For this compound, one would expect to observe distinct signals for the protons on the imidazo[1,2-a]pyrazine ring system and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 6-substituted imidazo[1,2-a]pyrazine core.
¹³C NMR: Carbon-13 NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. Each carbon atom in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the heterocyclic rings, would give a distinct signal. The chemical shift of the carbonyl carbon would be in the characteristic downfield region for ketones.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₈H₇N₃O.
Electron Ionization (EI) or Electrospray Ionization (ESI): These ionization techniques are used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum can provide structural information. For instance, a characteristic fragmentation would be the loss of the acetyl group.
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture. It is widely used to determine the purity of the final compound. Different columns and mobile phases can be employed to achieve optimal separation of the target compound from any impurities or isomers.
Gas Chromatography (GC): For volatile compounds, GC can be used for purity assessment.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in the molecule. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone group.
Investigation of Molecular Mechanisms of Action for 1 Imidazo 1,2 a Pyrazin 6 Yl Ethan 1 One
Target Identification and Validation Approaches
The initial step in elucidating the mechanism of action for a novel compound is the identification of its molecular targets within the cell. Several advanced techniques are utilized for this purpose.
Proteomic profiling methods are employed to identify the proteins that physically interact with a small molecule in a complex biological sample, such as a cell lysate. One common technique is chemical proteomics, which can provide an unbiased survey of potential protein targets. While specific studies on 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one are not documented, research on related imidazopyrazine-based kinase inhibitors has utilized such approaches to determine their selectivity and off-target effects. These studies often involve the synthesis of specialized probes to facilitate the identification of binding partners.
Genetic screening technologies, particularly CRISPR/Cas9-based methods, have become powerful tools for target identification. These screens can identify genes that, when knocked out, confer either sensitivity or resistance to a compound, thereby implicating the gene products as potential targets or key components of the targeted pathway. For the broader class of imidazo[1,2-a]pyridines and -pyrimidines, chemical-genetic profiling has been used to reveal target pathways that are conserved across species. Such an approach for this compound would involve treating a library of knockout cell lines with the compound and monitoring for differential effects on cell viability.
To facilitate the direct identification of binding partners, a compound of interest can be chemically modified to create an affinity-based probe. These probes typically incorporate a reactive group (like a photoaffinity label) and a reporter tag (such as biotin). Upon incubation with a proteome and exposure to UV light, the probe will covalently bind to its targets, which can then be isolated and identified using mass spectrometry. Photoaffinity probes based on the imidazopyrazine scaffold have been developed to profile the selectivity of kinase inhibitors and identify their off-targets within the proteome. The development of such a probe for this compound would be a critical step in definitively identifying its direct molecular targets.
Enzyme Kinetics and Inhibition Studies of this compound
Once a potential target, such as an enzyme, has been identified, detailed kinetic studies are performed to characterize the nature and potency of the interaction.
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The dissociation constant (Kd) is a measure of the affinity between the compound and its target. These values are crucial for quantifying the potency of an inhibitor. For example, a derivative of the imidazo-[1,2-a]-pyrazine core has been identified as a potent inhibitor of Aurora kinases A and B, with determined Kd values in the low nanomolar range. While no such data is currently published for this compound, these parameters would be essential to determine its inhibitory potential against any identified targets.
Below is a hypothetical data table illustrating how such data would typically be presented.
| Target Enzyme | IC50 (nM) | Kd (nM) |
| Target X | Data not available | Data not available |
| Target Y | Data not available | Data not available |
Inhibitors can act through two primary mechanisms: orthosteric binding, where the inhibitor competes with the natural substrate at the active site, or allosteric modulation, where the inhibitor binds to a different site on the enzyme, inducing a conformational change that alters its activity. Distinguishing between these mechanisms is fundamental to understanding how a compound achieves its effect. For instance, derivatives of the related 1H-imidazo[4,5-c]quinolin-4-amine have been characterized as allosteric modulators of the A3 adenosine (B11128) receptor. Determining the binding mechanism of this compound would require specialized assays, such as competition binding studies with known orthosteric ligands or structural biology techniques like X-ray crystallography.
The table below illustrates the type of findings that would clarify the binding mechanism.
| Target Enzyme | Binding Mechanism |
| Target X | Data not available |
| Target Y | Data not available |
Receptor Binding and Signal Transduction Pathway Analysis
There is no available information from receptor binding assays or signal transduction pathway analyses specifically for this compound. Research on other imidazo[1,2-a]pyrazine (B1224502) derivatives has shown engagement with a range of biological targets, including but not limited to:
Kinases: Various derivatives have been identified as inhibitors of kinases such as c-Met, PI3K, mTOR, DDR1, Brk/PTK6, and CDK9. These molecules typically interact with the ATP-binding pocket of the kinase domain.
Receptors: Certain imidazo[1,2-a]pyrazines have been characterized as negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically those associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.
Enzymes: Some derivatives have shown inhibitory activity against enzymes like ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1).
Radioligand Binding Assays
No studies utilizing radioligand binding assays to identify the specific molecular targets of this compound have been reported. Such assays would be a critical step in determining which receptors, ion channels, or other proteins this compound might bind to.
Reporter Gene Assays for Pathway Activation/Inhibition
There are no published results from reporter gene assays that would indicate which signal transduction pathways are activated or inhibited by this compound. For other compounds in this class, reporter assays have been used to confirm the downstream effects of target engagement, such as the modulation of pathways controlled by p53 or the cGAS-STING pathway.
Cellular and Subcellular Localization Studies of this compound
Information regarding the cellular and subcellular localization of this compound is not available. Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action.
Downstream Biological Effects and Phenotypic Changes Induced by this compound
Due to the absence of specific studies on this compound, there is no data on the downstream biological effects or phenotypic changes it may induce. Research on related imidazo[1,2-a]pyrazine derivatives has documented a range of cellular effects, including:
Antiproliferative Activity: Inhibition of cell proliferation in various cancer cell lines.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Cell Cycle Arrest: Causing cells to halt at specific phases of the cell cycle.
Antiviral Effects: Inhibition of viral replication, for instance, against human coronavirus.
Antioxidant Properties: Scavenging of free radicals.
Without experimental evidence, it is not possible to create data tables or provide detailed findings for this compound. The information presented is based on the broader family of imidazo[1,2-a]pyrazine compounds and serves only as a potential guide for future research.
Preclinical Pharmacological Investigations of 1 Imidazo 1,2 a Pyrazin 6 Yl Ethan 1 One
In Vitro Efficacy and Selectivity Profiling
Cell-Based Functional Assays
No specific data on the activity of 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one in cell-based functional assays was found in the public domain.
Organotypic Cultures and Ex Vivo Models
Information regarding the evaluation of this compound in organotypic cultures or ex vivo models is not available in the reviewed literature.
In Vivo Efficacy Studies in Established Disease Models
Model Selection and Rationale (e.g., Murine Xenograft Models, Infection Models)
There are no published studies detailing the selection and rationale of in vivo models for testing this compound.
Biomarker Identification and Quantification for Efficacy Monitoring
No biomarkers have been identified or quantified in relation to monitoring the efficacy of this compound in preclinical models.
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlations of this compound in Preclinical Models
Data on the pharmacokinetic and pharmacodynamic properties and their correlation for this compound are not available in the public literature.
Potential Therapeutic Applications and Disease Areas for this compound
The imidazo[1,2-a]pyrazine (B1224502) nucleus is recognized for its wide-ranging pharmacological potential, which includes, but is not limited to, anti-infective, anticancer, anti-inflammatory, and neurological activities. tsijournals.com The versatility of this scaffold allows for structural modifications that can fine-tune its activity towards specific biological targets.
Derivatives of the imidazo[1,2-a]pyrazine class have demonstrated notable potential as anti-infective agents. Research has shown that these compounds can exhibit both antibacterial and antiviral properties.
One study identified an imidazo[1,2-a]pyrazine derivative, designated as A4, which exhibited potent and broad-spectrum anti-influenza activity. This compound was found to be effective against various influenza A and B viruses, including oseltamivir-resistant strains. The mechanism of action for derivative A4 was determined to be the inhibition of the viral nucleoprotein (NP), a crucial component for viral replication. Specifically, A4 was shown to induce the clustering of NP and prevent its accumulation in the nucleus. Further investigation revealed that A4 also possesses anti-HIV activity, suggesting the potential for developing dual-target antiviral drugs from this chemical class.
The field of oncology has seen significant exploration of imidazo[1,2-a]pyrazine derivatives for their antiproliferative and anticancer properties. These compounds have been investigated against a variety of cancer cell lines and have shown activity through multiple mechanisms of action.
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and evaluated for their antiproliferative effects. rjpbr.com One particular derivative, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, displayed cytostatic activity against a non-small cell lung cancer (NSCLC) cell line. rjpbr.com Mechanistic studies indicated that this compound's activity could be linked to the reactivation of the p53 mutant protein, a critical tumor suppressor. rjpbr.com
Other research has focused on the development of imidazo[1,2-a]pyrazine derivatives as inhibitors of key enzymes involved in cancer progression. For instance, derivatives have been designed as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov One such derivative, TB-25, showed strong inhibitory effects against human colorectal carcinoma (HCT-116) cells with an IC₅₀ of 23 nM. nih.gov Its mechanism involves binding to the colchicine (B1669291) site on tubulin, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov
Furthermore, the imidazo[1,2-a]pyrazine scaffold has been utilized to create inhibitors of Gαq/11, which are implicated in uveal melanoma (UM). researchgate.net A derivative, GQ352, was found to selectively inhibit the proliferation of UM cells by directly binding to Gαq and preventing its signaling. researchgate.net More recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, which is crucial for cancer immunotherapy. researchgate.net
The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold extends to neurological and psychiatric disorders. The structural similarity of this scaffold to endogenous neuromodulators has prompted its investigation for central nervous system (CNS) applications.
One area of research has been the development of selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). These modulators have potential applications in the treatment of epilepsy. A study in this area identified a series of imidazo[1,2-a]pyrazines that demonstrated potent and selective modulation of AMPAR/γ-8. While the initial leads from this series had high in vivo clearance, they provided a proof of concept for this therapeutic approach.
The imidazo[1,2-a]pyrazine core is also associated with immunomodulatory and anti-inflammatory properties. These activities are often linked to the inhibition of key inflammatory mediators and pathways.
As mentioned in the oncology section, imidazo[1,2-a]pyrazine derivatives that inhibit ENPP1 can stimulate the immune response, highlighting their immunomodulatory potential in cancer therapy. researchgate.net Additionally, the general class of imidazo[1,2-a]pyridines, which are structurally very similar to imidazo[1,2-a]pyrazines, have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. rjpbr.com This suggests that the imidazo[1,2-a]pyrazine scaffold could also be a promising starting point for the development of novel anti-inflammatory agents.
Computational Chemistry and Molecular Modeling of 1 Imidazo 1,2 a Pyrazin 6 Yl Ethan 1 One
Quantum Chemical Calculations and Electronic Structure Analysis of 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to predict molecular geometries, electronic distributions, and spectroscopic properties, providing a foundational understanding of the molecule's reactivity and stability. nih.gov For this compound, such calculations would illuminate the influence of the acetyl group on the electronic nature of the bicyclic imidazo[1,2-a]pyrazine (B1224502) core. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and its participation in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.
For the parent imidazo[1,2-a]pyrazine scaffold, theoretical calculations can predict the energies of these orbitals. The introduction of an acetyl group at the 6-position, being an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO. This modification can influence the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for a Representative Imidazo[1,2-a]pyrazine System
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; region of electron donation. |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative and based on general characteristics of similar heterocyclic systems. Specific DFT calculations would be required for precise values for this compound.
The conformational flexibility of this compound is primarily centered around the rotation of the acetyl group relative to the plane of the imidazopyrazine ring. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule (the global minimum) and other low-energy conformers. nih.gov
This analysis is typically performed by systematically rotating the dihedral angle defined by the pyrazine (B50134) ring, the C-C bond of the acetyl group, and the carbonyl oxygen. A Potential Energy Surface (PES) scan, often conducted using DFT methods, can map the energy of the molecule as a function of this rotation. nih.gov The results would likely show that the most stable conformation is one where the acetyl group is coplanar with the aromatic ring system to maximize conjugation, though steric hindrance could influence the exact preferred angle. The energy barriers between different conformations can also be determined, providing insight into the molecule's dynamic behavior at different temperatures. nih.gov
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. For this compound, docking simulations could be used to explore its potential as an inhibitor for various protein targets, a common application for imidazo[1,2-a]pyrazine derivatives which have been investigated as inhibitors of targets like PI3K and tubulin. nih.govnih.gov
The initial step in a docking simulation involves preparing both the receptor and the ligand.
Receptor Preparation: This involves obtaining a high-resolution 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules that are not critical for binding. A "receptor grid" is then generated, which defines the active site or binding pocket where the ligand is expected to bind. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the subsequent docking calculations.
Ligand Preparation: The 3D structure of this compound must be generated and optimized to its lowest energy conformation. This is typically done using quantum chemical methods. The ligand's rotatable bonds are identified, and appropriate charges are assigned to each atom.
Once the receptor and ligand are prepared, the docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the receptor's binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding free energy of the complex. The scoring function considers various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds. The poses with the best scores (most negative binding energy) are then proposed as the most likely binding modes.
The final step is a detailed analysis of the top-ranked binding poses. This involves identifying the specific amino acid residues in the protein's active site that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. Identifying these "binding hotspots" is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. nih.gov
For instance, in studies of other imidazo[1,2-a]pyrazine derivatives, specific hydrogen bonds to backbone atoms of hinge region residues in kinases or hydrophobic interactions within a defined pocket are often identified as critical for binding affinity. nih.gov It would be anticipated that the nitrogen atoms in the imidazo[1,2-a]pyrazine core and the carbonyl oxygen of the acetyl group of this compound could act as hydrogen bond acceptors.
Table 2: Illustrative Key Interacting Residues for an Imidazo[1,2-a]pyrazine Ligand in a Generic Kinase Binding Site
| Interacting Residue (Example) | Interaction Type | Ligand Moiety Involved |
| Valine (Hinge Region) | Hydrogen Bond | Imidazole (B134444) Nitrogen |
| Leucine (B10760876) (Hydrophobic Pocket) | Hydrophobic Interaction | Pyrazine Ring |
| Aspartic Acid (DFG Motif) | Hydrogen Bond / Electrostatic | Potential interaction with a substituent |
| Phenylalanine (Gatekeeper) | Pi-Stacking | Imidazopyrazine Ring System |
Note: This table is illustrative and based on common interaction patterns observed for kinase inhibitors with similar scaffolds. The actual interacting residues for this compound would depend on the specific protein target.
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations of its complex with a biological target, such as a protein kinase, can reveal the stability of the binding pose, the nature of intermolecular interactions, and the conformational changes that occur upon binding. rsc.orgnih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogues.
The initial step in performing an MD simulation involves the careful preparation of the system. This process ensures that the simulation begins from a physically realistic state. The setup for a complex of this compound with a target like Aurora-A or PI3Kα typically follows a standardized protocol. researchgate.netacs.org
First, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then docked into the protein's active site to generate an initial binding pose. Force field parameters, which describe the potential energy of the system, are assigned to both the protein (e.g., AMBER99SB-ildn) and the ligand (e.g., General Amber Force Field, GAFF). acs.org
Before the production simulation, the system must be equilibrated. This involves two main phases:
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.
Equilibration: A series of short simulations are run to gradually bring the system to the desired temperature and pressure. This is typically done first under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the density and stabilize the pressure. mdpi.com
A summary of typical system setup parameters is provided below.
| Parameter | Typical Value/Method | Purpose |
| Protein Force Field | AMBER, CHARMM | Describes the potential energy of the protein atoms. |
| Ligand Force Field | GAFF, CGenFF | Describes the potential energy of the ligand atoms. |
| Water Model | TIP3P, OPC | Explicitly represents the solvent environment. |
| Solvation Box | Triclinic/Cubic | Defines the simulation cell with periodic boundary conditions. |
| Ion Concentration | 0.15 M NaCl | Neutralizes the system and mimics physiological conditions. |
| Equilibration | NVT and NPT Ensembles | Stabilizes system temperature and pressure before production runs. |
| Simulation Time | 100-200 ns | Duration of the production simulation for data collection. |
This interactive table summarizes common parameters for setting up an MD simulation of a protein-ligand complex.
Once the production MD simulation is complete, the resulting trajectory is analyzed to extract meaningful biochemical information. Key analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis. acs.org
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the course of the simulation to assess structural stability. A stable RMSD value, typically fluctuating by less than 2-3 Å for the protein, indicates that the system has reached equilibrium and the ligand remains stably bound in the active site. acs.orgmdpi.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible and rigid regions of the protein. acs.org High RMSF values in loop regions are common, while low fluctuations in the active site can indicate that the ligand binding has stabilized the local conformation. mdpi.com
Hydrogen Bonding: The analysis of hydrogen bonds between the ligand and the protein is crucial for understanding binding affinity and specificity. nih.gov The persistence of specific hydrogen bonds throughout the simulation highlights key interactions. For kinase inhibitors, hydrogen bonds with the "hinge" region of the kinase domain are often critical for potent inhibition. acs.orgnih.gov For an imidazo[1,2-a]pyrazine core, key hydrogen bonds often involve the nitrogen atoms of the fused ring system. researchgate.net
| Analysis Metric | Description | Typical Finding for a Stable Complex |
| RMSD (Backbone) | Measures the average deviation of the protein's backbone atoms from a reference structure over time. | Reaches a plateau, indicating the protein has achieved a stable conformation. |
| RMSF (Residue) | Measures the fluctuation of individual amino acid residues around their average position. | Lower values in the binding site suggest ligand-induced stabilization. |
| Hydrogen Bonds | Identifies the formation and duration of hydrogen bonds between the ligand and protein. | High-occupancy (>50%) hydrogen bonds with key active site residues (e.g., hinge region) are observed. researchgate.net |
This interactive table outlines the primary metrics used in MD trajectory analysis and their interpretation.
While MD simulations provide qualitative insights, end-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy (ΔG_bind) of a ligand to its target. nih.govpeng-lab.orgnih.gov These methods are computationally less expensive than rigorous alchemical free energy calculations and are widely used to rank compounds and understand the energetic contributions to binding. researchgate.netelsevierpure.com
The binding free energy is calculated by subtracting the free energies of the isolated protein and ligand from the free energy of the complex. The energy terms include contributions from molecular mechanics (van der Waals and electrostatic interactions) and solvation free energies (polar and nonpolar). researchgate.net
ΔG_bind = ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar
Decomposition analysis can further break down the total binding free energy into contributions from individual amino acid residues, identifying "hot spots" that are critical for the interaction. peng-lab.org For inhibitors of kinases, residues in the hinge region, catalytic loop, and the DFG motif often show significant favorable energy contributions. nih.gov
| Energy Component | Description | Typical Contribution to Binding |
| ΔE_vdw | van der Waals energy | Favorable (Negative) |
| ΔE_elec | Electrostatic energy | Favorable (Negative) |
| ΔG_polar | Polar solvation energy | Unfavorable (Positive) |
| ΔG_nonpolar | Nonpolar solvation energy | Favorable (Negative) |
| ΔG_bind (Total) | Total estimated binding free energy | Favorable (Negative) for binders |
This interactive table details the components of MM/GBSA and MM/PBSA binding free energy calculations.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, QSAR can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the optimization of the lead compound. nih.govresearchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a series of imidazo[1,2-a]pyrazine analogues, a wide range of descriptors can be calculated, falling into several categories:
1D/2D Descriptors: These include constitutional descriptors (e.g., molecular weight, atom counts) and topological descriptors (e.g., connectivity indices).
3D Descriptors: These relate to the three-dimensional conformation of the molecule and include steric (e.g., molecular volume) and electronic field descriptors. nih.gov
Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include HOMO/LUMO energies, dipole moment, and partial atomic charges, which describe the electronic properties of the molecules. researchgate.net
From a large pool of calculated descriptors, a smaller subset that is most relevant to the biological activity must be selected to avoid overfitting the model. This is often achieved using statistical methods like stepwise multiple linear regression or principal component analysis (PCA). researchgate.net
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |
| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution and reactivity. researchgate.net |
| Steric/3D | Molecular Volume, Surface Area, CoMFA/CoMSIA fields | Molecular size, shape, and 3D field properties. nih.gov |
This interactive table lists common categories of molecular descriptors used in QSAR modeling.
With a set of selected descriptors, a mathematical model is developed to link them to the observed biological activity (e.g., pIC50). Common methods for model development include Multiple Linear Regression (MLR), which creates a linear equation, and machine learning methods like Artificial Neural Networks (ANN), which can capture non-linear relationships. researchgate.netnih.gov
Validation is the most critical step in QSAR modeling to ensure the model is robust and has predictive power. acs.org It involves several strategies:
Internal Validation: The robustness of the model is tested using the training set data. The most common technique is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A high q² (typically > 0.6) indicates good internal predictivity. nih.gov
External Validation: The model's ability to predict the activity of new compounds is assessed using an external test set—a subset of compounds that were not used during model development. The predictive ability is measured by the predictive correlation coefficient (R²_pred). acs.org
Y-scrambling: The biological activity values are randomly shuffled multiple times to build new models. A valid model should show very low correlation coefficients for the scrambled data, confirming that the original correlation is not due to chance. acs.org
A statistically robust QSAR model for imidazo[1,2-a]pyrazine analogues would exhibit strong performance across these validation metrics. nih.govscienceopen.com
| Statistical Parameter | Description | Acceptable Value for a Predictive Model |
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.7 |
| q² or R²_cv (Cross-validation Coefficient) | Measures the internal predictive ability of the model. | > 0.6 nih.gov |
| R²_pred (External Validation Coefficient) | Measures the predictive ability on an external test set. | > 0.6 |
| F-value | A measure of the statistical significance of the regression model. | High value |
| Standard Deviation (SD) or RMSE | The standard deviation of the regression / Root Mean Square Error. | Low value |
This interactive table presents key statistical parameters used for validating a QSAR model.
Predictive Power and Applicability Domain of QSAR Models
The reliability of a QSAR model is contingent on two key factors: its predictive power and its applicability domain (AD). The predictive power assesses the model's ability to accurately estimate the activity of compounds not used in its development, while the applicability domain defines the chemical space in which the model's predictions are considered reliable. researchgate.netnih.gov
Predictive Power of QSAR Models for Imidazo[1,2-a]pyrazine Derivatives
The predictive capability of a QSAR model is typically evaluated using a test set of compounds and is quantified by statistical metrics such as the coefficient of determination for the test set (R²_pred or Q²_test). Values closer to 1.0 indicate higher predictive accuracy.
Several studies on imidazo[1,2-a]pyrazine derivatives have reported QSAR models with significant predictive power. For instance, a study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives with anticancer activity developed a robust QSAR model with a predictive R² of 0.6997. researchgate.net In another investigation focusing on imidazo[1,2-a]pyrazine inhibitors of the phosphoinositide 3-kinase alpha (PI3Kα), a 3D-QSAR model was generated that showed a test set Q² value of 0.650. nih.gov
A separate QSAR study on a series of thirteen imidazo[1,2-a]pyrazine derivatives with cytotoxic effects against different cancer cell lines reported a model with an R²_test of 0.666. researchgate.net These findings suggest that QSAR models can effectively predict the anticancer activity of novel imidazo[1,2-a]pyrazine compounds.
The following table summarizes the predictive power of various QSAR models developed for imidazo[1,2-a]pyrazine derivatives:
| QSAR Model Focus | Predictive Power Metric | Value | Reference |
| Anticancer Imidazo[1,2-a]pyrazine/pyridine Derivatives | R²_pred | 0.6997 | researchgate.net |
| PI3Kα Inhibitors | Q²_test | 0.650 | nih.gov |
| Cytotoxic Imidazo[1,2-a]pyrazine Derivatives | R²_test | 0.666 | researchgate.net |
It is important to note that while these models demonstrate good predictive ability for the broader class of compounds, their direct applicability to this compound would need to be specifically validated.
Applicability Domain of QSAR Models
The concept of the applicability domain is crucial for ensuring the reliability of QSAR predictions. nih.govvariational.aitum.de A QSAR model is only considered reliable for compounds that are structurally similar to those used in the training set. variational.ai Predictions for compounds that fall outside this domain are considered extrapolations and have a higher degree of uncertainty.
The applicability domain is often defined based on the range of molecular descriptors used to build the model or by the structural similarity of a new compound to the training set compounds. variational.ai For example, the Tanimoto distance, which measures the similarity between molecular fingerprints, is a common method for defining the AD. variational.ai
In the context of imidazo[1,2-a]pyrazine derivatives, the applicability domain of a given QSAR model would be defined by the structural and physicochemical properties of the specific set of derivatives used in its development. For instance, a model built on derivatives with bulky substituents at certain positions of the imidazo[1,2-a]pyrazine core may not be applicable for predicting the activity of compounds with smaller or no substituents at those positions.
One study on the anticancer activities of imidazo[1,2-a]pyrazine derivatives highlighted the importance of physicochemical parameters such as the calculated logarithm of the octanol/water partition coefficient (clogP) and steric parameters (Es) in their correlations. This implies that the applicability domain of QSAR models for this class of compounds is influenced by these properties. Therefore, for a reliable prediction for this compound, it would need to fall within the range of these descriptor values of the training set of a given model.
Advanced Analytical and Methodological Approaches in Research on 1 Imidazo 1,2 a Pyrazin 6 Yl Ethan 1 One
Omics Technologies in Response to 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one
The comprehensive "omics" technologies, including transcriptomics, proteomics, and metabolomics, offer a systems-level understanding of the cellular response to chemical compounds. While specific studies on this compound are emerging, the application of these technologies to the broader class of imidazo[1,2-a]pyrazines provides a framework for future research.
Transcriptomics (RNA Sequencing)
Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), is a powerful tool to investigate how a compound alters gene expression on a global scale. This can reveal the signaling pathways and cellular processes affected by the compound. For instance, a transcriptomic analysis was performed on a related imidazo[1,2-a]pyrazine (B1224502) derivative, EAPB02303, to elucidate its mechanism of action in melanoma cells. researchgate.netnih.gov The study revealed a unique gene expression signature compared to other known anticancer drugs, suggesting a novel mechanism of action. researchgate.netnih.gov Such an approach for this compound would involve treating relevant cell lines with the compound and sequencing the RNA to identify differentially expressed genes. A study on imidazo[1,2-a]pyrazine derivative 7 showed that it enhanced the mRNA expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6. googleapis.comacs.org
Table 1: Representative Transcriptomic Analysis Findings for an Imidazo[1,2-a]pyrazine Derivative
| Gene | Fold Change | Biological Process |
| Gene A | 2.5 | Cell Cycle Regulation |
| Gene B | -3.2 | Apoptosis |
| Gene C | 1.8 | DNA Repair |
| Gene D | -2.1 | Angiogenesis |
This table is a representative example based on the types of findings from transcriptomic studies of related compounds and does not represent actual data for this compound.
Proteomics (Mass Spectrometry-Based)
Proteomics focuses on the large-scale study of proteins, their structures, and functions. Mass spectrometry-based proteomics can be employed to identify the protein targets of a compound, as well as to observe changes in protein expression and post-translational modifications. For the imidazo[1,2-a]pyrazine scaffold, proteomic approaches have been used to identify potential protein-protein interaction networks that are modulated by these compounds. europa.eu A whole-cell mass spectrometry proteomics approach has been suggested for identifying the biological targets of novel compounds, which would be a valuable strategy for this compound. mdpi.com Furthermore, proteomics was used to study the diversity of Helicobacter pylori and its risk for human disease, a bacterium against which some imidazo[1,2-a]pyrazine compounds have shown inhibitory activity. ucl.ac.uknih.gov
Metabolomics
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This approach can provide a functional readout of the physiological state of a cell in response to a compound. Research on imidazo[1,2-a]pyridine (B132010) derivatives, a structurally related class of compounds, has utilized targeted metabolomic analysis to investigate variations in amino acids. researchgate.net The use of metabolomics facilities for the analysis of imidazo[1,2-a]pyrazine derivatives has been acknowledged in recent research, indicating its growing importance in characterizing the effects of this class of compounds. nih.gov For this compound, a metabolomics study could reveal alterations in key metabolic pathways, providing insights into its mechanism of action. The PubChem database lists an entry for Imidazo(1,2-a)pyrazine in the Metabolomics Workbench, further suggesting the relevance of this technique. nih.gov
High-Throughput and High-Content Screening Platforms for this compound Discovery
High-throughput screening (HTS) and high-content screening (HCS) are foundational technologies in modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity.
Miniaturization and Automation in Assay Development
The development of robust and efficient assays is critical for successful HTS campaigns. Miniaturization and automation are key trends in this area, allowing for the screening of large compound libraries in a cost-effective and time-efficient manner. For instance, the development of high-throughput solubility assays in a miniaturized format has been crucial for characterizing imidazo[1,2-a]pyrazine derivatives. amazonaws.com Bioluminescence-based assays, which often utilize imidazo[1,2-a]pyrazin-3(7H)-one luciferins, are particularly amenable to miniaturization due to their strong signal intensity, making them suitable for large-scale screening campaigns. googleapis.comgoogle.comgoogle.com A study on imidazo[1,2-a]pyrazine derivatives as influenza virus inhibitors utilized a phenotypic screening approach to screen a compound library, highlighting the power of HTS in identifying novel antiviral agents. nih.govacs.org
Table 2: Example of a High-Throughput Screening Cascade for Imidazo[1,2-a]pyrazine Derivatives
| Stage | Assay Type | Purpose | Throughput |
| Primary Screen | Cell-based phenotypic assay | Identify active compounds | 100,000s of compounds |
| Secondary Screen | Target-based biochemical assay | Confirm activity and determine potency | 1,000s of compounds |
| Tertiary Screen | Orthogonal cell-based assay | Validate mechanism of action | 100s of compounds |
| Lead Optimization | In vitro ADME assays | Profile drug-like properties | 10s of compounds |
This table provides a generalized example of an HTS cascade and is not specific to this compound.
Data Analysis and Hit-to-Lead Triage
The vast amount of data generated from HTS campaigns requires sophisticated data analysis techniques to identify promising "hits" and prioritize them for further development in the hit-to-lead process. This triage process involves evaluating the potency, selectivity, and drug-like properties of the initial hits. For imidazo[1,2-a]pyrazine derivatives, computational and cheminformatic methods are used to analyze structure-activity relationships (SAR) and guide the optimization of lead compounds. ijirset.com A study on imidazo[1,2-a]pyrazines as AMPAR negative modulators started from HTS hits and progressed through a focused medicinal chemistry effort to identify potent and selective leads. nih.gov Similarly, the discovery of imidazo[1,2-a]pyrazine derivatives as inhibitors of bacterial type IV secretion involved the identification of lead compounds from a kinase-directed library, followed by SAR studies to improve their potency. nih.gov
Biophysical Characterization of this compound Binding
The direct measurement of the physical properties of molecular interactions provides invaluable data for understanding the mechanism of action of a compound. The following subsections describe powerful techniques used for this purpose.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring the binding of a mobile analyte to a partner immobilized on a sensor surface. In a hypothetical study of this compound, a target protein would be immobilized, and a solution containing the compound would be flowed over the surface.
The binding process is monitored by a change in the refractive index at the sensor surface, which is recorded in a sensorgram. This allows for the determination of key kinetic parameters:
Association rate constant (k_a): The rate at which the compound binds to the target.
Dissociation rate constant (k_d): The rate at which the compound unbinds from the target.
Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a.
Hypothetical Data Table for SPR Analysis:
| Parameter | Hypothetical Value | Unit | Description |
| Association Rate (k_a) | 1 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation. |
| Dissociation Rate (k_d) | 1 x 10⁻³ | s⁻¹ | Rate of complex decay. |
| Affinity (K_D) | 10 | µM | Equilibrium dissociation constant. |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. A solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured.
ITC is the gold standard for thermodynamic characterization of binding interactions, providing a complete thermodynamic profile from a single experiment:
Binding Affinity (K_A or K_D): The strength of the interaction.
Enthalpy change (ΔH): The heat change upon binding, indicating the contribution of hydrogen bonding and van der Waals interactions.
Entropy change (ΔS): The change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes.
Stoichiometry (n): The ratio of ligand to protein in the formed complex.
Hypothetical Data Table for ITC Analysis:
| Parameter | Hypothetical Value | Unit | Description |
| Stoichiometry (n) | 1.05 | - | Molar ratio of ligand to protein. |
| Affinity (K_D) | 15 | µM | Equilibrium dissociation constant. |
| Enthalpy (ΔH) | -8.5 | kcal/mol | Enthalpic contribution to binding. |
| Entropy (TΔS) | 2.0 | kcal/mol | Entropic contribution to binding. |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions
Nuclear Magnetic Resonance spectroscopy is a powerful technique that can provide atomic-level information about ligand-protein interactions. By observing changes in the NMR spectrum of either the protein or the ligand upon complex formation, one can map the binding site and characterize the interaction.
Common NMR experiments for studying ligand-protein binding include:
Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein or ligand resonances upon titration are monitored to identify the binding interface and determine binding affinity.
Saturation Transfer Difference (STD) NMR: This experiment identifies which parts of a ligand are in close proximity to the protein, providing information about the binding epitope.
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This method can distinguish binders from non-binders by observing the transfer of magnetization from bulk water to the ligand when it is in complex with a protein.
Hypothetical Data Table for NMR CSP Analysis:
| Protein Residue | Chemical Shift Perturbation (ppm) | Location |
| Valine 23 | 0.15 | Binding Pocket |
| Leucine (B10760876) 45 | 0.21 | Binding Pocket |
| Alanine 89 | 0.18 | Binding Pocket |
| Glycine 12 | 0.02 | Distant from binding site |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
While specific data for this compound is not available, the methodologies described are central to modern drug discovery and chemical biology. Future research on this compound and its potential biological targets would undoubtedly benefit from the application of these advanced analytical approaches to elucidate its binding characteristics.
Future Research Directions and Translational Perspectives for 1 Imidazo 1,2 a Pyrazin 6 Yl Ethan 1 One
Design and Synthesis of Next-Generation Analogues with Improved Efficacy and Selectivity
The future of 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one in drug discovery hinges on the strategic design and synthesis of next-generation analogues. The core imidazo[1,2-a]pyrazine (B1224502) structure is a versatile template that can be chemically modified at several positions to enhance biological activity and selectivity. rsc.org
Future synthetic efforts could focus on modifications of the ethanone (B97240) group. For instance, the ketone could be reduced to a secondary alcohol, which could then be esterified or etherified to explore changes in polarity and hydrogen bonding capacity. Furthermore, the methyl group of the ethanone moiety could be replaced with larger alkyl or aryl groups to probe the steric requirements of potential binding sites.
Another key area for modification is the imidazo[1,2-a]pyrazine ring system itself. Substituents at other positions, such as the 2, 3, 5, and 8 positions, have been shown to be critical for the activity of other imidazo[1,2-a]pyrazine derivatives. tsijournals.com For example, the introduction of aryl or heteroaryl groups at the 2-position, or amino groups at the 3-position, has led to potent inhibitors of various kinases. rsc.org
A powerful approach for generating a library of diverse analogues is the use of multicomponent reactions (MCRs). MCRs, such as the Ugi or Passerini reactions, allow for the rapid assembly of complex molecules from simple starting materials in a single step, which can accelerate the discovery of new drug candidates. rsc.org
Table 1: Potential Modifications for Analogue Synthesis
| Modification Site | Potential Modification | Rationale |
| Ethanone Group | Reduction to alcohol, esterification, etherification | Alter polarity and hydrogen bonding |
| Replacement of methyl with larger groups | Probe steric requirements of binding sites | |
| Imidazo[1,2-a]pyrazine Ring | Substitution at positions 2, 3, 5, 8 | Modulate activity and selectivity |
| Introduction of aryl or heteroaryl groups | Enhance binding affinity | |
| Introduction of amino groups | Improve kinase inhibitory activity |
Exploration of Synergistic Effects in Combination Therapies with this compound
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. The rationale behind this approach is to target multiple pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and reduce toxicity.
Given that many imidazo[1,2-a]pyrazine derivatives have shown promise as anticancer agents, a key future research direction for this compound and its analogues is the exploration of their synergistic effects in combination with existing chemotherapeutic agents or targeted therapies. For example, a recent study on an imidazo[1,2-a]pyrazine derivative demonstrated enhanced antitumor efficacy when combined with an anti-PD-1 antibody. nih.gov This suggests that imidazo[1,2-a]pyrazine-based compounds may have immunomodulatory effects that can be exploited in combination with immunotherapies.
Future studies should systematically screen for synergistic interactions between this compound analogues and a panel of approved cancer drugs. This could be done using high-throughput screening assays that measure cell viability or other relevant endpoints. Promising combinations could then be further investigated in preclinical animal models.
Repurposing Strategies for this compound
Drug repurposing, also known as drug repositioning, is the process of identifying new uses for existing drugs. This approach has several advantages over traditional drug development, including reduced costs and shorter timelines. The broad biological activity of the imidazo[1,2-a]pyrazine scaffold suggests that this compound and its analogues could be repurposed for a variety of diseases beyond cancer.
For example, some imidazo[1,2-a]pyrazine derivatives have been shown to have anti-inflammatory, antiviral, and antibacterial properties. researchgate.net Therefore, it would be worthwhile to screen this compound and its analogues for activity in relevant in vitro and in vivo models of these diseases.
Another potential area for repurposing is in the treatment of neurological disorders. Some imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related to imidazo[1,2-a]pyrazines, have shown activity as modulators of neurotransmitter receptors. nih.gov This raises the possibility that this compound or its analogues could have therapeutic potential in conditions such as epilepsy or anxiety.
Challenges and Opportunities in the Academic Advancement of Imidazo[1,2-a]pyrazine-Based Compounds
The academic advancement of imidazo[1,2-a]pyrazine-based compounds faces both challenges and opportunities. One of the main challenges is the need for more efficient and versatile synthetic methods. While several methods for the synthesis of imidazo[1,2-a]pyrazines have been reported, many of them suffer from limitations such as harsh reaction conditions, low yields, or limited substrate scope. rsc.org The development of new synthetic methodologies, such as those based on C-H activation or photoredox catalysis, could greatly facilitate the exploration of this chemical space.
Another challenge is the need for a better understanding of the structure-activity relationships (SAR) for this class of compounds. While a number of studies have reported the biological activity of imidazo[1,2-a]pyrazine derivatives, a comprehensive understanding of how different substituents affect activity and selectivity is still lacking. rsc.org The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could help to rationalize existing SAR data and guide the design of new, more potent compounds.
Despite these challenges, there are also significant opportunities for the academic advancement of imidazo[1,2-a]pyrazine-based compounds. The growing interest in this scaffold from the pharmaceutical industry, as evidenced by the number of patents and clinical trials involving imidazo[1,2-a]pyrazine derivatives, provides a strong impetus for further research. google.comexemplifybiopharma.com Furthermore, the availability of new technologies, such as high-throughput screening and proteomics, provides powerful tools for identifying new biological targets and elucidating the mechanisms of action of these compounds.
Q & A
Q. What are the established synthetic routes for 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves condensation reactions between 2-aminoimidazoles and functionalized carbonyl precursors. For example:
- Condensation with 1,3-diketones or α,β-unsaturated ketones (e.g., acetylpyrazines) under reflux in ethanol or methanol, catalyzed by acids (e.g., HCl) or Lewis acids (e.g., CeCl₃·7H₂O) .
- Microwave-assisted synthesis can reduce reaction time and improve yield by enhancing reaction kinetics.
- Key optimization parameters :
- Solvent polarity (e.g., ethanol vs. DMF) to control reaction rate.
- Catalyst loading (e.g., 10–30 mol% CeCl₃) for regioselectivity .
- Temperature (80–120°C) to minimize side products.
Validation : Monitor reaction progress via TLC (petroleum ether:EtOAc = 3:1) and confirm purity using HPLC or GC-MS .
Q. How can researchers structurally characterize this compound and assess its purity?
Methodological Answer:
- Exact mass analysis : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., exact mass = 223.0796 for C₉H₇N₃O) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and carbonyl groups (δ 170–200 ppm for ketones).
- IR spectroscopy : Detect C=O stretches (~1650–1750 cm⁻¹) and imidazole ring vibrations (~1500 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for related imidazo[1,2-a]pyrimidines .
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for evaluating its anticancer potential?
Methodological Answer:
- In vitro models :
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Target engagement : Assess pyruvate kinase M2 (PKM2) activation via Western blot or enzymatic assays, as shown for structurally similar imidazo[1,2-a]pyrimidines .
- In vivo models :
- Xenograft mice : Administer compound (10–50 mg/kg, oral/i.p.) and measure tumor volume reduction over 21 days.
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
Key considerations : Include control groups (vehicle and positive controls like metformin) and validate results across ≥3 biological replicates.
Q. How can molecular docking predict its interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Target selection : Prioritize proteins with structural homology to known imidazo[1,2-a]pyrazine targets (e.g., PKM2, anthrax protective antigen) .
- Docking workflow :
- Prepare the compound’s 3D structure (energy-minimized using Gaussian09).
- Retrieve target protein structures (PDB IDs: e.g., 4FXF for PKM2).
- Perform docking (AutoDock Vina or Schrödinger) with flexible ligand sampling.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, imidazo[1,2-a]pyridinium salts showed binding affinities ≤−8.5 kcal/mol to anthrax toxin .
Q. How do structural modifications influence its bioactivity?
Methodological Answer:
- SAR strategies :
- Experimental validation : Synthesize derivatives and compare activities in dose-response assays (e.g., IC₅₀ shifts from 10 μM to 100 nM with -CF₃ substitution) .
Q. How can contradictions in reported pharmacological data be resolved?
Methodological Answer:
- Reproducibility checks :
- Standardize assay conditions (e.g., serum-free media, 37°C, 5% CO₂).
- Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target binding.
- Data analysis : Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .
- Meta-analysis : Compare results across studies (e.g., anxiolytic vs. anticancer effects) to identify context-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
